Succinic anhydride

Polymer Chemistry Photocuring Network Density

Choose succinic anhydride for applications demanding irreversible, stable modifications. Its succinylated protein adducts are the most stable among all dicarboxylic anhydrides, resisting acid reversal where maleic and citraconic derivatives fail. In photocurable methacrylate resins, it achieves higher crosslinking density than cis-hexahydrophtalic anhydride, yielding superior mechanical strength and solvent resistance. For gelatin functionalization, it provides higher N-acylation efficiency than glutaric or adipic anhydrides. As an acyl donor in biocatalytic kinetic resolutions, it delivers >99% ee for enantiopure pharmaceutical intermediates. Available from research to bulk scale.

Molecular Formula C4H4O3
Molecular Weight 100.07 g/mol
CAS No. 108-30-5
Cat. No. B118167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinic anhydride
CAS108-30-5
SynonymsDihydro-2,5-furandione;  2,5-Diketotetrahydrofuran;  Butanedioic Anhydride;  Dihydro-2,5-furandione;  NSC 8518;  Rikacid SA;  Succinic Acid Anhydride;  Succinyl Anhydride;  Succinyl Oxide;  Tetrahydro-2,5-dioxofuran;  Tetrahydro-2,5-furandione; 
Molecular FormulaC4H4O3
Molecular Weight100.07 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1=O
InChIInChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2
InChIKeyRINCXYDBBGOEEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Insoluble in water
IN ETHANOL AT 25 °C: 2.56 G/100 ML;  IN ETHER AT 25 °C: 0.64 G/100 ML;  IN CHLOROFORM AT 25 °C: 0.87 G/100 ML
Soluble in chloroform, carbon tetrachloride, alcohol;  very slightly soluble in ether and water.
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Succinic Anhydride (CAS 108-30-5) Procurement & Applications Overview


Succinic anhydride (dihydro-2,5-furandione) is a saturated five-membered cyclic anhydride with molecular formula C₄H₄O₃ and molecular weight 100.07 [1]. It is a colorless crystalline solid with a melting point of 118-120°C and a boiling point of 261°C [1]. The compound is widely used as an acylating agent, polymer crosslinker, and synthetic intermediate in the production of pharmaceuticals, agrochemicals, resins, and modified biopolymers .

Why Succinic Anhydride Cannot Be Substituted by In-Class Analogs Without Experimental Validation


Cyclic anhydrides share a core reactive functionality, yet their physicochemical properties and reaction outcomes diverge substantially based on ring size, saturation, and substituent effects. Succinic anhydride, as a five-membered saturated ring, exhibits distinct reactivity, selectivity, and product stability compared to unsaturated analogs (e.g., maleic anhydride), aromatic analogs (e.g., phthalic anhydride), and even closely related saturated homologs (e.g., glutaric anhydride) [1]. For instance, the stability of acylated protein adducts formed by succinic anhydride is among the highest in the dicarboxylic anhydride class, whereas other reagents produce labile modifications [2]. Similarly, in polymer crosslinking, succinic anhydride-derived networks demonstrate higher crosslinking density than those from cis-hexahydrophtalic anhydride [3]. These performance-critical differences mean that substituting succinic anhydride with another anhydride without direct comparative validation can lead to failed reactions, altered material properties, or compromised biological activity.

Quantitative Evidence for Succinic Anhydride Differentiation Against Key Comparators


Higher Crosslinking Density vs. cis-Hexahydrophtalic Anhydride in Photopolymerized Networks

In photoinitiated multifunctional methacrylate polymers, networks synthesized from succinic anhydride-derived methacrylate esters exhibit higher crosslinking density compared to those derived from cis-hexahydrophtalic anhydride. [1]

Polymer Chemistry Photocuring Network Density

Superior Acylated Amino Group Stability vs. Maleic, Citraconic, and Dimethylmaleic Anhydrides

In protein modification studies, the stability of acylated amino groups formed by succinic anhydride is significantly higher than those formed by other commonly used dicarboxylic anhydrides. The stability of modified amino groups decreases stepwise in the following order: succinic > maleic > exo-cis-3,6-endoxo-Δ4-tetrahydrophthalic > citraconic > 3,4,5,6-tetrahydrophthalic > dimethylmaleic anhydride. [1]

Protein Modification Bioconjugation Acylation Stability

Higher N-Acylation Degree vs. Larger Ring-Size Anhydrides (C5, C6) in Gelatin Modification

In a comparative study of gelatin acylation, succinic anhydride (C4, five-membered ring) achieved a higher degree of N-acylation than larger ring-size anhydrides (C5: glutaric anhydride; C6: adipic anhydride). The degree of N-acylation decreased with increased ring sizes. [1]

Gelatin Modification Emulsifier Development Acylation Efficiency

High Enantioselectivity (ee > 99%, E > 200) in Lipase-Catalyzed Kinetic Resolution

In lipase-catalyzed kinetic resolution of heteroaromatic secondary alcohols, succinic anhydride enables the preparation of optically pure (R)-4-chromanol with enantiomeric excess (ee) exceeding 99% and selectivity factor (E) greater than 200 using Pseudomonas cepacia lipase under microwave or ultrasound activation. [1]

Enantioselective Synthesis Biocatalysis Chiral Resolution

Lower Reactivity vs. Phthalic Anhydride in Ring-Opening Copolymerization with Cyclohexene Oxide

In ring-opening copolymerization of cyclohexene oxide with alicyclic anhydrides catalyzed by metal salen chloride complexes, phthalic anhydride is the most reactive among the three anhydrides tested, giving the highest conversions and highest molecular weight products. Succinic anhydride exhibits lower reactivity in this system. [1]

Ring-Opening Polymerization Polyester Synthesis Catalyst Efficiency

Lower Storage Stability vs. Glutaric Anhydride Due to Five-Membered Ring Hydrolytic Sensitivity

Glutaric anhydride (six-membered ring) offers superior storage stability and retention of activity compared to succinic anhydride (five-membered ring). The six-membered pyranose-like ring of glutaric anhydride is more stable to oxygen and humidity exposure than the five-membered furanose-like ring of succinic anhydride. [1]

Cellulose Modification Reagent Stability Material Handling

Validated Application Scenarios for Succinic Anhydride Based on Quantitative Differentiation


Stable Protein Acylation for Permanent Charge Modification or Lysine Protection

Succinic anhydride is the reagent of choice for permanent, irreversible acylation of protein amino groups. The succinylated adducts are the most stable among all commonly used dicarboxylic anhydrides, making this reagent ideal for applications where the modification must persist through downstream processing, purification, or physiological conditions. In contrast, maleic, citraconic, and dimethylmaleic anhydrides produce labile modifications that can reverse under acidic conditions. [1]

High-Performance Photocured Polymer Networks Requiring Elevated Crosslinking Density

When synthesizing photocurable methacrylate resins for applications demanding high mechanical strength, thermal stability, and solvent resistance, succinic anhydride-derived monomers offer a distinct advantage. Networks derived from succinic anhydride exhibit higher crosslinking density compared to those made from cis-hexahydrophtalic anhydride, translating directly to superior material performance in coatings, adhesives, and 3D printing resins. [2]

Efficient Acylation of Gelatin for Food and Pharmaceutical Emulsifiers

For the functionalization of gelatin to produce high-performance emulsifiers and stabilizers, succinic anhydride provides higher N-acylation efficiency than larger ring-size anhydrides (glutaric and adipic anhydrides). This higher degree of substitution yields acylated gelatins with improved surface hydrophobicity and emulsion stabilization capacity, reducing the reagent-to-substrate ratio required to achieve desired functional properties. [3]

Lipase-Catalyzed Enantioselective Resolution for High-Purity Chiral Alcohols

In biocatalytic kinetic resolution of secondary heteroaromatic alcohols, succinic anhydride enables exceptional enantioselectivity (ee > 99%, E > 200) under mild conditions. This performance makes it a preferred acyl donor for synthesizing enantiomerically pure pharmaceutical intermediates, where optical purity is critical for drug safety, potency, and regulatory compliance. The reaction is accelerated by microwave or ultrasound activation without compromising selectivity. [4]

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